tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(methylamino)piperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(methylamino)piperidine-1-carboxylate
- tert-Butyl 3-[3-(methylamino)propyl]piperidine-1-carboxylate
- tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-(methylamino)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4;/h9,12H,5-8H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFCBJLDQFVSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662454 |
Source
|
Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-08-7 |
Source
|
Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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